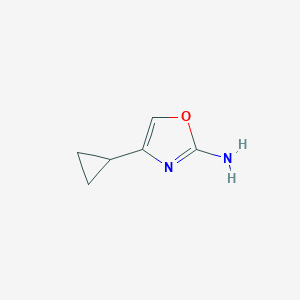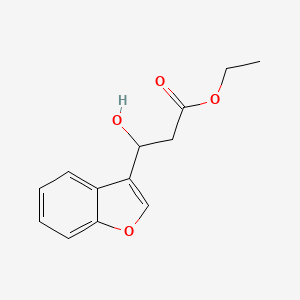![molecular formula C9H8F3N3O B13664782 (6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13664782.png)
(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol is a heterocyclic compound that features a benzimidazole core with an amino group at the 6-position, a trifluoromethyl group at the 2-position, and a hydroxymethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination: The amino group at the 6-position can be introduced through nitration followed by reduction or direct amination using suitable amine sources.
Hydroxymethylation: The hydroxymethyl group at the 4-position can be introduced via formylation followed by reduction or direct hydroxymethylation using formaldehyde and reducing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of (6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
相似化合物的比较
Similar Compounds
(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazole): Lacks the hydroxymethyl group, which may affect its solubility and reactivity.
(6-Amino-2-(methyl)-1H-benzo[d]imidazol-4-yl)methanol: Contains a methyl group instead of a trifluoromethyl group, which can significantly alter its chemical and biological properties.
(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)ethanol: Contains an ethanol group instead of a methanol group, which may affect its reactivity and interactions.
Uniqueness
The presence of both a trifluoromethyl group and a hydroxymethyl group in (6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol makes it unique. The trifluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, while the hydroxymethyl group can participate in hydrogen bonding and increase solubility.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H8F3N3O |
|---|---|
分子量 |
231.17 g/mol |
IUPAC 名称 |
[6-amino-2-(trifluoromethyl)-1H-benzimidazol-4-yl]methanol |
InChI |
InChI=1S/C9H8F3N3O/c10-9(11,12)8-14-6-2-5(13)1-4(3-16)7(6)15-8/h1-2,16H,3,13H2,(H,14,15) |
InChI 键 |
RYCVOPDVIFVFKW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C2C(=C1CO)N=C(N2)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


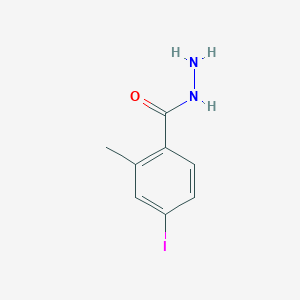

![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)
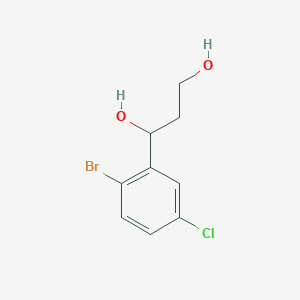
![4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13664726.png)
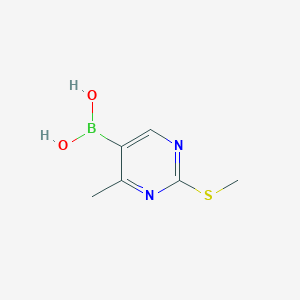
![6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)
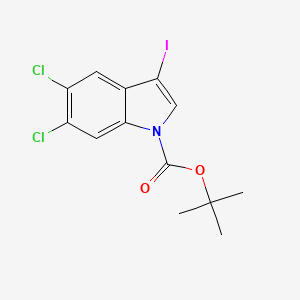
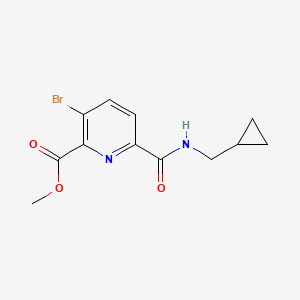
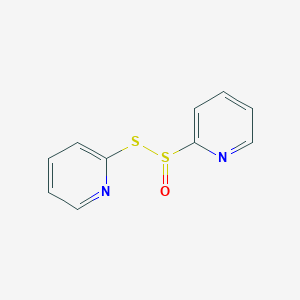
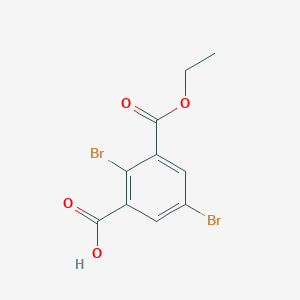
![1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate](/img/structure/B13664757.png)
